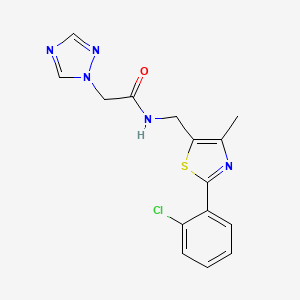
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5OS and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential :
- Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a similar class of compounds, and studied their anticancer activity. They found that certain derivatives exhibited high selectivity and significant apoptosis-inducing properties in human lung adenocarcinoma cells, compared to a standard like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Cholinesterase Inhibition :
- Riaz et al. (2020) reported the synthesis of N-aryl derivatives of 1,2,4-triazole, closely related to your compound, which showed moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinestrase, enzymes associated with neurodegenerative diseases (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
α-Glucosidase Inhibition :
- Iftikhar et al. (2019) synthesized N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide, showing promising inhibitory potential against α-glucosidase, an enzyme relevant in diabetes management (Iftikhar, Shahnawaz, Saleem, Riaz, Aziz‐ur‐Rehman, Ahmed, Rahman, Ashraf, Sharif, Khan, & Htar, 2019).
Photochemical and Thermochemical Modeling :
- Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, akin to your compound, for their potential as photosensitizers in dye-sensitized solar cells, demonstrating good light harvesting efficiency and free energy of electron injection, indicating potential in photovoltaic applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Corrosion Inhibition :
- Lagrenée et al. (2002) explored a triazole derivative, similar in structure to the compound , for its potential as a corrosion inhibitor in acidic media, achieving high inhibition efficiencies, indicating its potential use in material protection (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antifungal and Plant Growth Regulating Activities :
- Li Fa-qian et al. (2005) synthesized compounds including 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide and found them to exhibit antifungal and plant growth-regulating activities (Li Fa-qian, Qin Yong-qi, Xu Liang-zhong, Lude, Yang Xu-jie, & Xin, 2005).
Mecanismo De Acción
Target of Action
The compound, also known as N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds with a1,2,4-triazole and benzimidazole core have been found to interact with a variety of enzymes and receptors .
Mode of Action
Compounds containing a1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450 . Similarly, compounds with a benzimidazole core have been found to inhibit the growth and replication of fungi through interaction with cytochrome P450 14α-demethylase (CYP51) .
Biochemical Pathways
CYP-450 enzymes can affect a wide range of biochemical pathways, as these enzymes are involved in the metabolism of various substances. Inhibition of CYP51 , on the other hand, disrupts the biosynthesis of ergosterol , a key component of fungal cell membranes .
Result of Action
CYP-450 enzymes can lead to the accumulation of certain substances in the body, potentially leading to toxic effects. Inhibition of CYP51 can lead to the disruption of fungal cell membranes, resulting in the death of the fungi .
Propiedades
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-10-13(6-18-14(22)7-21-9-17-8-19-21)23-15(20-10)11-4-2-3-5-12(11)16/h2-5,8-9H,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMKJTDNDOKCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
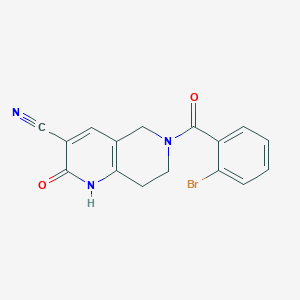
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)
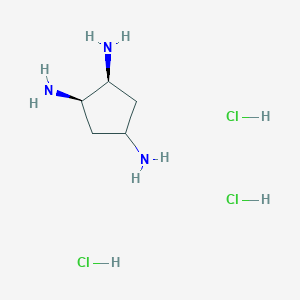
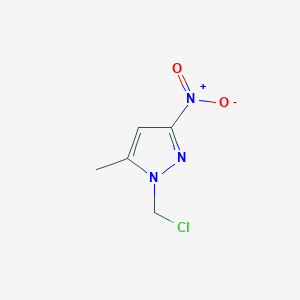
![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)
![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)
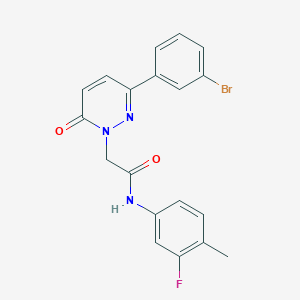
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2916028.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
